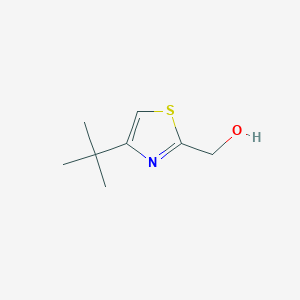

(4-Tert-butyl-1,3-thiazol-2-yl)methanol

Overview

Description

The compound "(4-Tert-butyl-1,3-thiazol-2-yl)methanol" is not directly studied in the provided papers. However, related compounds and reactions are discussed, which can provide insights into the chemical behavior and properties of similar structures. For instance, the electrochemical oxidation of 4-tert-butylcatechol in methanol is investigated, which shares the tert-butyl group common to the compound of interest . Additionally, a library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones is synthesized, which includes the thiazolyl moiety present in the target compound . Lastly, iron complexes with a ligand that includes a tert-butyl group and hydroxymethylphenol units are synthesized and characterized, which could offer some context regarding the coordination chemistry of related structures .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For example, the synthesis of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones is a four-step process aimed at creating inhibitors for type III secretion in Gram-negative bacteria . Although the exact synthesis of "(4-Tert-butyl-1,3-thiazol-2-yl)methanol" is not detailed, the methodologies used in these papers could potentially be adapted for its synthesis, considering the structural similarities.

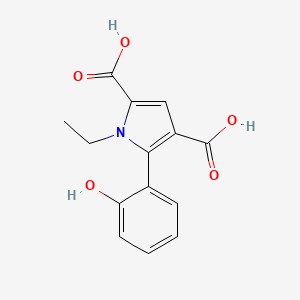

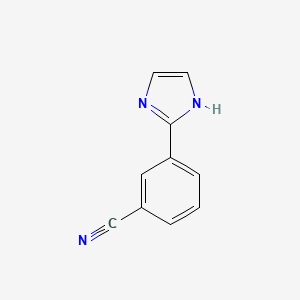

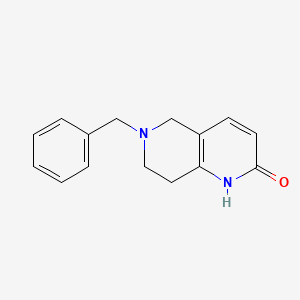

Molecular Structure Analysis

The molecular structure of compounds similar to "(4-Tert-butyl-1,3-thiazol-2-yl)methanol" can be inferred to some extent from the studies. The tert-butyl group is known to impart steric bulk, which can influence the reactivity and stability of the molecule . The thiazolyl group is a heterocyclic compound that can participate in various chemical reactions due to the presence of both nitrogen and sulfur atoms . The hydroxymethylphenol units in the iron complexes study suggest potential for coordination with metal ions, which could be relevant for the alcohol functionality in the compound of interest .

Chemical Reactions Analysis

The electrochemical study of 4-tert-butylcatechol in methanol reveals that it undergoes methoxylation to form methoxyquinone . This suggests that the tert-butyl group can withstand electrochemical conditions and that methoxylation could be a relevant reaction for "(4-Tert-butyl-1,3-thiazol-2-yl)methanol" as well. The synthesis paper does not detail specific reactions of the thiazolyl group, but its presence in a bioactive compound implies a potential for diverse reactivity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "(4-Tert-butyl-1,3-thiazol-2-yl)methanol" are not directly reported, the properties of similar compounds can provide some insights. The presence of the tert-butyl group is likely to affect the compound's solubility and boiling point, making it less volatile and more soluble in organic solvents . The thiazolyl group's heteroatoms may contribute to the compound's ability to act as a ligand, potentially forming complexes with metals, as seen in the iron complexes study . The alcohol functionality suggests the potential for hydrogen bonding and reactivity as a nucleophile or electrophile in various chemical reactions.

Scientific Research Applications

Catalytic Activity : The compound has been studied in the context of its catalytic properties. For example, Duda, Pascaly, and Krebs (1997) investigated the reactivity of iron(III) catecholate complexes, which react with various catechols in methanol, demonstrating potential catalytic activity (Duda, Pascaly, & Krebs, 1997).

Chemical Synthesis : It has been used in the synthesis of complex organic compounds. Gimazetdinov et al. (2018) explored the oxidations of certain methanol derivatives, indicating the compound's role in organic synthesis processes (Gimazetdinov et al., 2018).

Material Science Applications : Zhang et al. (2016) utilized thiazolo[5,4-d]thiazole derivatives, similar in structure to (4-Tert-butyl-1,3-thiazol-2-yl)methanol, for the development of white organic light-emitting diodes (WOLEDs), highlighting its potential in advanced material applications (Zhang et al., 2016).

Molecular Dynamics and Solvent Effects : Studies by Lomas (2001) and Price, Ide, and Arata (2003) on similar tert-butyl methanol compounds have provided insights into solvent-driven rotamerization and molecular dynamics in various solvents, which are crucial for understanding the behavior of such molecules in different environments (Lomas, 2001), (Price, Ide, & Arata, 2003).

Reaction Mechanisms and Synthesis Pathways : Research by Petrov et al. (1986) and Durán-Galván & Connell (2010) have explored the synthesis of other compounds, providing a basis for understanding the reaction mechanisms and synthesis pathways involving compounds like (4-Tert-butyl-1,3-thiazol-2-yl)methanol (Petrov et al., 1986), (Durán-Galván & Connell, 2010).

properties

IUPAC Name |

(4-tert-butyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-8(2,3)6-5-11-7(4-10)9-6/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMKVPYMYZSPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(tert-Butyl)thiazol-2-yl)methanol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)

![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)

![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)

![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)